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quality control measures for synthetic ELA-32 peptide

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Compound of Interest		
Compound Name:	ELA-32(human)	
Cat. No.:	B10788165	Get Quote

Technical Support Center: Synthetic ELA-32 Peptide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic ELA-32 peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ELA-32 and what is its primary mechanism of action?

ELA-32 (Elabela-32) is a 32-amino acid peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor.[1] Upon binding to the APJ receptor, ELA-32 activates downstream signaling pathways, including the PI3K/AKT and ERK1/2 pathways, which are involved in various physiological processes such as cardiovascular function, fluid homeostasis, and embryonic development.[1][2][3]

Q2: What are the critical quality attributes for synthetic ELA-32 peptide?

The critical quality attributes for synthetic ELA-32 peptide include its identity (correct amino acid sequence and mass), purity (absence of contaminants and process-related impurities), peptide



content (actual amount of peptide in the lyophilized powder), and solubility. For therapeutic applications, sterility and low endotoxin levels are also mandatory.

Q3: How should I properly store and handle synthetic ELA-32 peptide?

Lyophilized ELA-32 peptide should be stored at -20°C.[4] Once reconstituted in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] Peptides containing residues susceptible to oxidation, such as methionine, cysteine, or tryptophan, should be stored in an oxygen-free atmosphere.[4]

Quality Control Specifications

The following table summarizes the recommended quality control specifications for synthetic ELA-32 peptide intended for research and pre-clinical use.



Parameter	Specification	Recommended Analytical Method
Identity		
Molecular Weight	Corresponds to the theoretical mass (± 1 Da)	Mass Spectrometry (MS)
Amino Acid Sequence	Matches the expected sequence	Tandem Mass Spectrometry (MS/MS) or Amino Acid Analysis (AAA)
Purity		
Purity by HPLC	≥ 95% for in vitro studies; ≥ 98% for in vivo studies	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC)
Single Impurity	≤ 2%	RP-HPLC
Peptide Content	70-90%	Quantitative Amino Acid Analysis (qAAA) or Nitrogen Determination
Solubility	Visually clear solution at a specified concentration	Visual Inspection after reconstitution
Endotoxin	< 0.1 EU/μg for in vivo studies	Limulus Amebocyte Lysate (LAL) Assay

Experimental Protocols Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of synthetic ELA-32 peptide.

Workflow for RP-HPLC Analysis of ELA-32





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Caption: Workflow for ELA-32 purity analysis using RP-HPLC.

Methodology:

- Sample Preparation:
 - Accurately weigh a small amount of lyophilized ELA-32 peptide.
 - Dissolve the peptide in an appropriate solvent. Given that ELA-32 is a highly charged peptide, sterile water or a dilute acidic solution (e.g., 0.1% trifluoroacetic acid in water) is a good starting point.[5][6] A final concentration of 1 mg/mL is recommended for the stock solution.[7]
 - Filter the sample solution through a 0.22 μm syringe filter before injection.
- HPLC System and Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).[8]
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.[9]
 - Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.[9] The gradient should be optimized based on the specific peptide characteristics.
 - Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[8]
 - Detection: UV absorbance at 214 nm or 280 nm.
 - Column Temperature: 25-30°C.



- Data Analysis:
 - Integrate the peaks in the chromatogram.
 - Calculate the purity of the ELA-32 peptide by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.

Mass Spectrometry (MS) for Identity Confirmation

This protocol provides a general procedure for confirming the molecular weight of synthetic ELA-32.

Workflow for Mass Spectrometry Analysis of ELA-32



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Caption: Workflow for ELA-32 identity confirmation using Mass Spectrometry.

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of ELA-32 in an appropriate solvent (e.g., 0.1% formic acid in water).[10]
 - Dilute the stock solution to a final concentration of 10-100 μg/mL with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]
- Mass Spectrometry System and Conditions:
 - Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[11]
 - Mass Analyzer: Orbitrap or Time-of-Flight (TOF) analyzers provide high resolution and mass accuracy.[5]



- Scan Range: A typical m/z range would be 400-2000 to detect the different charge states of the peptide.[5]
- Mode: Positive ion mode is standard for peptides.
- Data Analysis:
 - Identify the series of multiply charged ions in the mass spectrum.
 - Deconvolute the spectrum to determine the monoisotopic molecular weight of the peptide.
 - Compare the experimentally determined molecular weight to the theoretical molecular weight of ELA-32. The observed mass should be within ±1 Da of the theoretical mass.[12]

Amino Acid Analysis (AAA) for Peptide Content and Composition

This protocol describes the general steps for quantitative amino acid analysis.

Methodology:

- Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).[12]
- Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.[13]
- Chromatographic Separation: The derivatized amino acids are separated using chromatography (e.g., ion-exchange or reversed-phase HPLC).[12][13]
- Quantification: The amount of each amino acid is quantified by comparing its peak area to
 that of a known standard.[14] The peptide content is then calculated based on the total
 weight of the sample and the molar amounts of the recovered amino acids.[12]

Troubleshooting Guide

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Issue	Possible Cause(s)	Recommended Solution(s)
Poor or No Solubility	- Incorrect solvent Peptide aggregation.	- Determine the net charge of ELA-32: Based on its amino acid sequence, ELA-32 is a basic peptide. Attempt to dissolve it in sterile water first. If unsuccessful, add a small amount of 10-30% acetic acid. [7][15] - For highly aggregated peptides, a small amount of a chaotropic agent like 6M guanidine HCl can be used for initial solubilization, followed by dilution.[4] - Use sonication to aid dissolution.[7]
Unexpected Peaks in HPLC Chromatogram	- Impurities from synthesis (e.g., deletion sequences, truncated peptides, protecting groups).[16][17] - Peptide degradation (e.g., oxidation, deamidation).[16] - Contamination of solvents or the HPLC system.	- Characterize impurities: Use MS to identify the mass of the impurity peaks. This can help determine if they are related to the target peptide Optimize purification: If impurities are from synthesis, further purification by preparative HPLC may be necessary.[11] - Storage and Handling: Ensure proper storage conditions (see FAQ Q3) to minimize degradation. Use fresh, high-purity solvents for HPLC analysis.
Incorrect Molecular Weight in MS	- Incomplete removal of protecting groups during synthesis.[11] - Post-translational modifications (in vivo) or chemical modifications during synthesis/storage (e.g.,	- Review synthesis report: Check for any potential issues during synthesis Check for modifications: Look for mass shifts corresponding to common modifications (e.g.,

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oxidation).[13] - Errors in data interpretation (e.g., incorrect charge state assignment).

+16 Da for oxidation).[13] Confirm charge state: Ensure
the deconvolution software is
correctly identifying the charge
states.

Low Biological Activity in Assays - Incorrect peptide
concentration due to
inaccurate peptide content. Peptide aggregation in the
assay buffer. - Degradation of
the peptide. - Endotoxin
contamination.

- Determine accurate peptide concentration: Use qAAA to determine the net peptide content and adjust the concentration accordingly.[14] -Solubility in assay buffer: Perform a solubility test in the final assay buffer. If aggregation is suspected, consider using a different buffer or adding a non-ionic surfactant. - Check for degradation: Re-analyze the peptide by HPLC and MS to confirm its integrity. - Test for endotoxins: If using the peptide in cell-based assays or in vivo, ensure endotoxin levels are below the recommended limit.[18]

High Variability Between Experiments

- Inconsistent sample preparation. - Repeated freeze-thaw cycles of the peptide stock solution. - Instability of the peptide in the experimental buffer.

- Standardize protocols:
Ensure consistent procedures
for peptide reconstitution and
dilution. - Aliquot stock
solutions: Prepare single-use
aliquots to avoid freeze-thaw
cycles.[4] - Assess stability:
Determine the stability of ELA32 in your experimental buffer
over the time course of your
experiment. A study has shown
ELA-32 has a half-life of



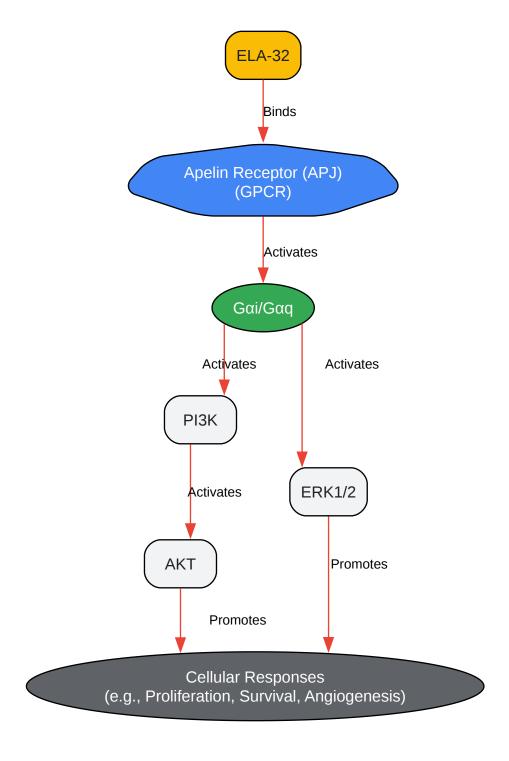
approximately 47 minutes in human plasma.[19]

ELA-32 Signaling Pathway

ELA-32 binding to the apelin receptor (APJ) initiates a cascade of intracellular signaling events. The diagram below illustrates the key components of this pathway.

ELA-32 Signaling Cascade





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Caption: ELA-32 activates the Apelin Receptor leading to downstream signaling.

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